2-(5-Bromofuran-2-yl)-4-chloro-5,6-dimethylpyrimidine
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Overview
Description
2-(5-Bromofuran-2-yl)-4-chloro-5,6-dimethylpyrimidine is a heterocyclic compound that features both furan and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)-4-chloro-5,6-dimethylpyrimidine typically involves the bromination of furan derivatives followed by coupling with pyrimidine precursors. One common method involves the bromination of 5-bromofuran-2-yl compounds using molecular bromine in a solvent such as dichloroethane . The resulting brominated furan is then reacted with 4-chloro-5,6-dimethylpyrimidine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromofuran-2-yl)-4-chloro-5,6-dimethylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hypervalent iodine compounds are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted furan derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced products.
Scientific Research Applications
2-(5-Bromofuran-2-yl)-4-chloro-5,6-dimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural properties of this compound make it a candidate for use in the development of advanced materials, including organic semiconductors and optoelectronic devices.
Biological Research: It is used in studies investigating the mechanisms of action of various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-(5-Bromofuran-2-yl)-4-chloro-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromofuran-2-yl)-4-oxo-4H-chromen-3-yl: This compound shares the bromofuran moiety but has a different core structure, leading to distinct properties and applications.
4-(5-Bromofuran-2-yl)benzonitrile: Another compound with the bromofuran moiety, used in different contexts such as DNA binding studies.
Uniqueness
2-(5-Bromofuran-2-yl)-4-chloro-5,6-dimethylpyrimidine is unique due to its combination of furan and pyrimidine rings, which confer specific electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
Properties
Molecular Formula |
C10H8BrClN2O |
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Molecular Weight |
287.54 g/mol |
IUPAC Name |
2-(5-bromofuran-2-yl)-4-chloro-5,6-dimethylpyrimidine |
InChI |
InChI=1S/C10H8BrClN2O/c1-5-6(2)13-10(14-9(5)12)7-3-4-8(11)15-7/h3-4H,1-2H3 |
InChI Key |
BZAOLTNCOBFNNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=CC=C(O2)Br)C |
Origin of Product |
United States |
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